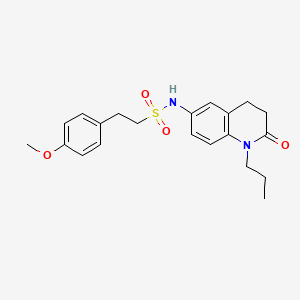

![molecular formula C27H31NO4 B2867707 2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid CAS No. 2172032-08-3](/img/structure/B2867707.png)

2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

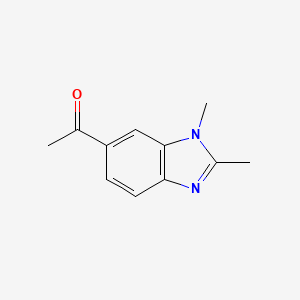

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of the amino group . The compound also contains a spirocyclic structure and an acetic acid moiety .

Chemical Reactions Analysis

The Fmoc group is typically removed under mildly acidic conditions during peptide synthesis. The compound might also undergo reactions typical of carboxylic acids and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the Fmoc group and the carboxylic acid could impart polarity to the molecule .Aplicaciones Científicas De Investigación

Synthesis of Fmoc-Amino Acids

Rao et al. (2016) introduced a new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD) for the preparation of Fmoc-amino acids. The reagent reacts with amino acids to produce Fmoc-amino acids in high yields and purity, free from impurities caused by Lossen rearrangement, showcasing a significant improvement over the traditional Fmoc-OSu method due to the higher stability of Fmoc-OASUD Rao et al., 2016.

In another study, Rao et al. (2017) described the use of tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) for the preparation of N-Boc-amino acids. This reagent facilitates the introduction of the Boc group without racemization, offering a stable and more efficient alternative to traditional methods Rao et al., 2017.

Polymer Science

Pryde et al. (1962) explored the condensation polymerization of 3,9-bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane with diamines, producing novel, linear poly(amide-acetals). These polymers exhibit susceptibility to crosslinking and form insoluble, infusible solids that adhere strongly to glass, indicating potential applications in materials science Pryde et al., 1962.

Protection of Hydroxy-Groups

Gioeli and Chattopadhyaya (1982) demonstrated that the fluoren-9-ylmethoxycarbonyl (Fmoc) group could protect hydroxy-groups in the synthesis of nucleic acid fragments. This method allows for the removal of the Fmoc group under mild conditions while preserving base-labile protecting groups, highlighting its utility in the synthesis of complex organic molecules Gioeli & Chattopadhyaya, 1982.

Electrochemical Studies

Abou-Elenien et al. (1991) investigated the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, revealing insights into their electrochemical properties and potential applications in developing new electroactive materials Abou-Elenien et al., 1991.

Propiedades

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c29-25(30)17-19-9-11-27(12-10-19)13-15-28(16-14-27)26(31)32-18-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,19,24H,9-18H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDKKQJHSOEKOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC(=O)O)CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3-methoxyphenyl)-1-methylurea](/img/structure/B2867629.png)

![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2867641.png)

![(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2867643.png)

![Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate](/img/structure/B2867647.png)